In-Depth Technical Guide: Chemical and Physical Profiling of 4-Biphenylyl Methyl Carbonate
In-Depth Technical Guide: Chemical and Physical Profiling of 4-Biphenylyl Methyl Carbonate
Executive Summary
The functionalization of biphenyl scaffolds remains a cornerstone in modern drug discovery and materials science. 4-Biphenylyl methyl carbonate (CAS: 17175-08-5) emerges as a highly versatile electrophilic synthon and prodrug intermediate. By linking a rigid, lipophilic biphenyl system with a reactive methyl carbonate group, this compound offers unique physicochemical properties that can be leveraged for target binding, solubility modulation, and controlled drug release[1]. This whitepaper systematically deconstructs the physicochemical properties, chemical reactivity, and laboratory protocols associated with this compound, providing a rigorous framework for research and development professionals.
Physicochemical Profiling
Understanding the baseline metrics of 4-biphenylyl methyl carbonate is critical for predicting its behavior in organic synthesis and biological assays. The compound is a stable crystalline solid under ambient conditions[2].
Table 1: Structural and Chemical Identifiers
| Property | Value |
| Chemical Name | 4-Biphenylyl methyl carbonate |
| Synonyms | [1,1'-biphenyl]-4-yl methyl carbonate; biphenyl-4-yl methyl carbonate[3] |
| CAS Number | 17175-08-5[2] |
| Molecular Formula | C₁₄H₁₂O₃[3] |
| Molecular Weight | 228.24 g/mol [3] |
| InChIKey | RANTWTKWHLPURZ-UHFFFAOYSA-N[2] |
Table 2: Physical and Safety Properties
| Property | Value / Description |
| Appearance | Crystalline solid |
| Boiling Point | ~389.8 °C at 760 mmHg (Predicted)[4] |
| Solubility | Soluble in DCM, THF, DMSO; Poorly soluble in water |
| Signal Word | Warning[2] |
| Hazard Statements | H302, H315, H319, H335[2] |
| Precautionary Codes | P260, P280, P305+P351+P338, P405[2] |
Chemical Reactivity and Mechanistic Pathways
The chemical utility of 4-biphenylyl methyl carbonate is driven by the electrophilic nature of its carbonate carbonyl. In mixed carbonates, the thermodynamic outcome of nucleophilic acyl substitution is governed by the relative pKa of the leaving groups.
Because ( pKa ~9.5) is a significantly better leaving group than methanol ( pKa ~15.5), nucleophilic attack by primary or secondary amines predominantly expels the biphenoxide anion. This yields methyl carbamates and free 4-phenylphenol. Conversely, the methyl carbonate group serves as a robust protecting moiety for the 4-phenylphenol hydroxyl group, remaining stable under neutral and mildly acidic conditions but readily cleaving via basic hydrolysis.
Fig 1: Synthesis mechanism of 4-biphenylyl methyl carbonate via nucleophilic acyl substitution.
Applications in Drug Development
In medicinal chemistry, the biphenyl scaffold is recognized as a "privileged structure." It is frequently utilized to exploit hydrophobic pockets and engage in π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within target proteins[1].
Derivatizing 4-phenylphenol into a methyl carbonate alters its lipophilicity ( logP ) and eliminates the hydrogen-bond donor capacity of the free phenol. This modification can dramatically enhance membrane permeability and oral bioavailability, making it a highly effective prodrug strategy. Once absorbed, endogenous esterases can hydrolyze the carbonate linkage, releasing the active biphenyl moiety at the target site.
Fig 2: Drug discovery workflow utilizing the biphenyl scaffold for lead optimization.
Experimental Protocols
Protocol A: Synthesis of 4-Biphenylyl Methyl Carbonate
This protocol describes the high-yield synthesis of the carbonate from 4-phenylphenol and methyl chloroformate. Literature indicates that using triethylamine in ethereal solvents (like tert-butyl methyl ether) at 23 °C can achieve yields up to 92%[5].
Reagents: 4-Phenylphenol (1.0 eq), Methyl chloroformate (1.2 eq), Triethylamine (TEA, 1.5 eq), Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
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Preparation: Dissolve 4-phenylphenol in anhydrous DCM under an inert argon atmosphere. Causality: Anhydrous conditions are strictly required to prevent the moisture-induced hydrolysis of the highly reactive methyl chloroformate into methanol and CO₂.
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Catalyst Addition: Add TEA and cool the reaction mixture to 0 °C using an ice bath. Causality: TEA acts both as a proton scavenger and a nucleophilic catalyst. Cooling the system mitigates the exothermic nature of the reaction and suppresses the formation of symmetrical bis-biphenyl carbonates.
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Electrophile Introduction: Add methyl chloroformate dropwise over 15 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, kinetically favoring the desired mono-acylation.
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Propagation: Remove the ice bath and allow the reaction to stir for 2 hours at room temperature.
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Self-Validating Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate solvent system. The protocol is validated when the lower Rf phenolic spot is completely consumed, replaced by the higher Rf carbonate spot.
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Workup: Quench with saturated aqueous NaHCO3 , extract the organic layer, wash with brine, dry over anhydrous MgSO4 , and concentrate in vacuo.
Protocol B: Base-Catalyzed Hydrolysis (Stability Assay)
To evaluate the stability of the carbonate linkage or to deprotect the phenol, a controlled hydrolysis assay is employed.
Reagents: 4-Biphenylyl methyl carbonate, 1M NaOH, THF/Water (1:1 v/v).
Step-by-Step Methodology:
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Solubilization: Dissolve the carbonate in a 1:1 mixture of THF and water. Causality: THF is essential to solubilize the highly lipophilic biphenyl substrate, while water serves as the necessary solvent for the hydroxide nucleophile.
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Hydrolysis: Add 1M NaOH (2.0 eq) and stir at ambient temperature for 1 hour.
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Precipitation (Self-Validating Step): Acidify the mixture with 1M HCl dropwise until the pH reaches 3. Causality: Acidification protonates the highly soluble biphenoxide anion back into 4-phenylphenol. Because 4-phenylphenol is insoluble in aqueous media, a distinct white precipitate will form, visually validating the success of the cleavage.
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Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum. Confirm identity via FTIR by observing the reappearance of the broad phenolic O-H stretch at ~3300 cm⁻¹.
References
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C14H12O3 Molecular formula - MOLBASE Source: Molbase URL:[Link]
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Cas 92-69-3, 4-Phenylphenol Source: LookChem URL:[Link]
